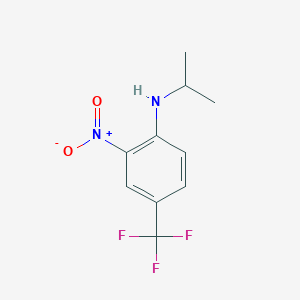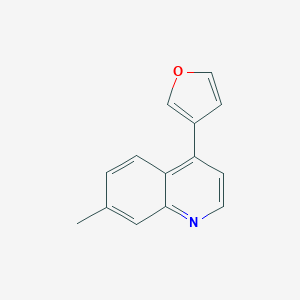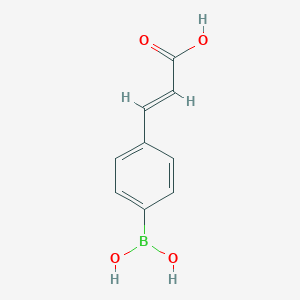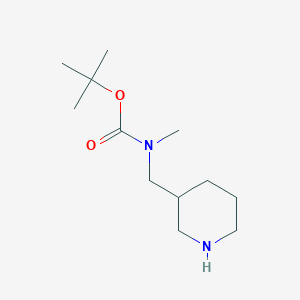
1-(2-Methylcuban-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcuban-1-yl)ethanone, also known as MCE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MCE is a bicyclic ketone that contains a cubane ring system and a methyl group attached to the carbonyl group. The synthesis of MCE involves several steps, and it has been found to have various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcuban-1-yl)ethanone is not fully understood. However, it has been found to interact with various biological targets, such as enzymes and receptors. 1-(2-Methylcuban-1-yl)ethanone has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(2-Methylcuban-1-yl)ethanone has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
1-(2-Methylcuban-1-yl)ethanone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. 1-(2-Methylcuban-1-yl)ethanone has also been found to have antibacterial properties, as it has been shown to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylcuban-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-Methylcuban-1-yl)ethanone has a unique structure that makes it a useful building block for the synthesis of other compounds. However, one limitation is that 1-(2-Methylcuban-1-yl)ethanone is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research involving 1-(2-Methylcuban-1-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Methylcuban-1-yl)ethanone and its interaction with biological targets. Furthermore, 1-(2-Methylcuban-1-yl)ethanone could be used as a building block for the development of new materials and catalysts.
Métodos De Síntesis
The synthesis of 1-(2-Methylcuban-1-yl)ethanone involves several steps, which include the preparation of the cubane ring system, followed by the attachment of the methyl group to the carbonyl group. The first step involves the preparation of the cubane ring system using the Diels-Alder reaction. The second step involves the addition of a methyl group to the carbonyl group using the Grignard reaction. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Methylcuban-1-yl)ethanone has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as cubane-based polymers. 1-(2-Methylcuban-1-yl)ethanone has also been used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been used in the development of new materials, such as cubane-based catalysts.
Propiedades
Número CAS |
180067-47-4 |
|---|---|
Nombre del producto |
1-(2-Methylcuban-1-yl)ethanone |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-(2-methylcuban-1-yl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3(12)11-8-5-4-6(8)10(11,2)7(4)9(5)11/h4-9H,1-2H3 |
Clave InChI |
SNODGDCEQSNWPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
SMILES canónico |
CC(=O)C12C3C4C1C5C4C3C25C |
Sinónimos |
Ethanone, 1-(2-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)








![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
